3,9-Diazaspiro[5.5]undecane Scaffold Enables High-Affinity GABA(A) Receptor Antagonism with Subtype Selectivity (Ki = 180 nM)
Structure-activity relationship studies of 3,9-diazaspiro[5.5]undecane-based compounds identified analog 1e (m-methylphenyl substituted benzamide derivative) as a GABA(A) receptor antagonist with binding affinity in the high-nanomolar range (Ki = 180 nM) [1]. This compound demonstrated superior selectivity for the extrasynaptic α4βδ subtype relative to α1- and α2-containing subtypes compared to previously reported lead compounds 2027 and 018, both of which also incorporate the 3,9-diazaspiro[5.5]undecane scaffold [1]. Importantly, 1e efficiently rescued inhibition of T cell proliferation, establishing a functional immunomodulatory readout linked to the scaffold's peripheral GABA(A) receptor antagonism [1]. While direct comparator data against non-spirocyclic diamines or alternative spirocyclic scaffolds is not provided in the study, the systematic SAR optimization within the 3,9-diazaspiro[5.5]undecane series demonstrates that specific substitution patterns on this scaffold yield quantifiable improvements in both binding affinity and functional selectivity over earlier-generation compounds based on the same core.
| Evidence Dimension | GABA(A) receptor binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | Compound 1e (3,9-diazaspiro[5.5]undecane-based): Ki = 180 nM for GABA(A) receptor; improved selectivity for α4βδ subtype vs. α1/α2-containing subtypes |
| Comparator Or Baseline | Compounds 2027 and 018 (earlier 3,9-diazaspiro[5.5]undecane-based leads): Ki values not explicitly stated in abstract but described as 'potent competitive GABA(A)R antagonists'; 1e was 'superior to 2027 and 018 regarding selectivity' |
| Quantified Difference | Compound 1e exhibits high-nanomolar affinity (Ki = 180 nM) with improved subtype selectivity compared to earlier leads 2027 and 018; functional immunomodulatory activity confirmed via T cell proliferation rescue assay |
| Conditions | In vitro radioligand binding assays; functional T cell proliferation assays |
Why This Matters
The quantitative Ki value (180 nM) and demonstrated subtype selectivity improvement establish this scaffold as a viable starting point for peripheral GABA(A) receptor-targeted drug discovery, with validated functional immunomodulatory activity that can guide procurement decisions for neuroscience and immunology programs.
- [1] Bavo F, Marotta CB, Appel C, et al. Structure-Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. J Med Chem. 2021;64(24):17795-17812. PMID: 34908407. View Source
